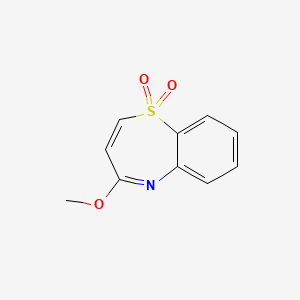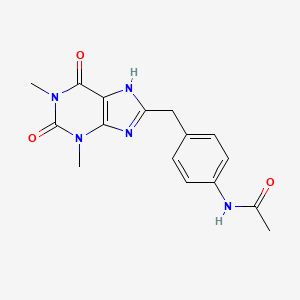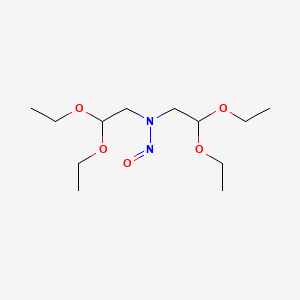
1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether is a chemical compound that belongs to the class of benzothiazepines. These compounds are characterized by a benzene ring fused to a thiazepine ring, which contains both a nitrogen and a sulfur atom. Benzothiazepines are known for their diverse biological activities, including enzyme inhibition, antimicrobial, central nervous system depressant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether typically involves the reaction of appropriate benzothiazepine precursors with methylating agents under controlled conditions. One common method involves the use of 4-methoxy-1lambda6,5-benzothiazepine-1,1-dione as a starting material, which is then reacted with methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazepine without the dioxido group.
Substitution: The methyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiazepine.
Substitution: Formation of various substituted benzothiazepines depending on the nucleophile used.
Scientific Research Applications
1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its enzyme inhibitory properties and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzothiazepine
- 1,3-Benzothiazepine
- 1,4-Benzothiazepine
- 1,5-Benzothiazepine
Uniqueness
1,1-Dioxido-1,5-benzothiazepin-4-yl methyl ether is unique due to the presence of the dioxido group, which enhances its biological activity and chemical stability. This structural feature distinguishes it from other benzothiazepines and contributes to its diverse range of applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
111888-32-5 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
4-methoxy-1λ6,5-benzothiazepine 1,1-dioxide |
InChI |
InChI=1S/C10H9NO3S/c1-14-10-6-7-15(12,13)9-5-3-2-4-8(9)11-10/h2-7H,1H3 |
InChI Key |
RMBDJWKSEQLZLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2S(=O)(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)







![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)


![1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12803125.png)
